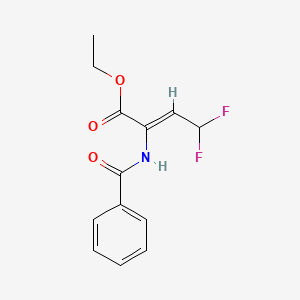

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate

Description

Properties

Molecular Formula |

C13H13F2NO3 |

|---|---|

Molecular Weight |

269.24 g/mol |

IUPAC Name |

ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate |

InChI |

InChI=1S/C13H13F2NO3/c1-2-19-13(18)10(8-11(14)15)16-12(17)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,16,17)/b10-8- |

InChI Key |

CEJVQBJYLUOFAS-NTMALXAHSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C(F)F)/NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=CC(F)F)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate revolves around three key steps: (1) formation of the difluorobut-2-enoate backbone, (2) introduction of the benzamido group, and (3) stereochemical control of the Z-configuration.

Synthesis of Difluorobut-2-Enoate Esters

The difluorobut-2-enoate moiety is typically prepared via Horner-Wadsworth-Emmons (HWE) reactions or dehydrohalogenation of β-hydroxy esters. A patent by details the preparation of ethyl (E)-4,4-difluorobut-2-enoate through hydrolysis of ethyl 4,4-difluoro-3-oxo-butanoate using sodium hydroxide (4N, 0°C to room temperature, 79% yield). For the Z-isomer, stereoselective methods are required.

Table 1: Comparative Synthesis of Difluorobut-2-Enoate Esters

Introduction of the Benzamido Group

The benzamido group is introduced via acyl transfer reactions or nucleophilic substitution . A robust method involves reacting ethyl 3-amino-4,4-difluorobut-2-enoate with benzoyl chloride under Schotten-Baumann conditions.

Acylation of Amino Intermediates

In, ethyl 3-amino-4,4-difluorobut-2-enoate (prepared via ammonium acetate-mediated enamine formation) undergoes acylation with benzoyl chloride in 1,2-dichloroethane and pyridine (reflux, 16 h), achieving yields up to 91%. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by elimination of HCl.

Mechanistic Insight :

$$ \text{R-NH}_2 + \text{Bz-Cl} \xrightarrow{\text{pyridine}} \text{R-NH-Bz} + \text{HCl} $$

Pyridine acts as both a base and catalyst, neutralizing HCl to drive the reaction forward.

Stereochemical Control of the Z-Configuration

The Z-configuration is critical for biological activity and is achieved through steric hindrance or catalytic asymmetric synthesis .

Steric-Directed Synthesis

Using bulky bases or low-temperature conditions favors the Z-isomer. For example, reports that (Z)-4-ethoxy-4-oxobut-2-enoic acid reacts with 4-nitrophenol in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) to form the Z-ester (76% yield). The steric bulk of DCC directs the addition to the less hindered face.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (2:1 to 1:3 ratios). The Z-isomer elutes earlier due to reduced polarity compared to the E-isomer.

Spectroscopic Confirmation

- IR Spectroscopy : A strong absorption at 1680 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirms the enoate structure.

- ¹H NMR : The Z-configuration is evidenced by a vinyl proton coupling constant ($$ J{H-H} $$) of 10–12 Hz and a distinct $$ J{H-F} $$ coupling (55 Hz for CF₂).

- ¹⁹F NMR : A singlet at δ₋65.37 ppm (CF₃) or δ₋55 ppm (CF₂) validates fluorination.

Challenges and Optimizations

Isomerization Risks

Prolonged heating or acidic conditions can lead to Z→E isomerization. Stabilizing the Z-isomer requires inert atmospheres (N₂/Ar) and low temperatures (<40°C).

Scalability Issues

Large-scale synthesis is hindered by the cost of chiral catalysts like HyperBTM. Alternatives such as phase-transfer catalysis (PTC) with quaternary ammonium salts are under investigation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzamido or difluorobut-2-enoate derivatives.

Scientific Research Applications

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the difluorobut-2-enoate moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (Z)-4-(2-bromophenyl)-4,4-difluorobut-2-enoate (82d)

Structure and Synthesis: This compound shares the difluorobut-2-enoate core but substitutes the benzamido group with a 2-bromophenyl moiety at C3. The synthesis starts from methyl 4-(2-bromophenyl)-4,4-difluorobut-2-ynoate, yielding a 35% conversion rate after hydrogenation.

Key Differences :

- Electronic Environment : The bromine atom (electron-withdrawing) may reduce electron density at the double bond, contrasting with the benzamido group’s resonance effects.

- NMR Data : Aromatic protons in the bromophenyl group resonate at δ 7.82–7.42 (1H NMR), distinct from benzamido’s expected δ ~7.5–8.0 for N–H and aromatic protons.

Ethyl (Z)-3-(ethylamino)-4,4-difluorobut-2-enoate

Structure and Synthesis: This analog replaces the benzamido group with an ethylamino substituent at C3. The patent synthesis achieved a 95% yield via condensation, highlighting superior efficiency compared to 82d.

Key Differences :

- Tautomerism: The ethylamino group induces imine-enamine tautomerism (evidenced by split NMR signals at δ 7.96 and 5.99), absent in the benzamido derivative due to its rigid amide structure.

- Stereochemical Flexibility: The ethylamino substituent may allow greater conformational freedom compared to the planar benzamido group.

Table 1: Comparative Analysis of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate and Analogs

Biological Activity

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate is characterized by a molecular formula of CHFNO and a molecular weight of approximately 273.25 g/mol. The compound features a difluoroalkene structure and a benzamide moiety, which are critical for its biological interactions. The Z configuration indicates that substituents on either side of the double bond are on the same side, influencing its stereochemical properties and biological reactivity .

Synthesis

The synthesis of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the difluorobutenoate moiety followed by the introduction of the benzamide group. Specific synthetic routes may vary but generally follow established protocols for similar compounds .

Anticancer Potential

Research indicates that Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate exhibits promising anticancer properties. The presence of difluoro substituents enhances lipophilicity, potentially facilitating better membrane permeability and increased bioavailability in cancer cells. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, including breast cancer and non-small-cell lung cancer (NSCLC). For instance, derivatives with difluoroalkene structures have been reported to induce apoptosis in cancer cells by modulating key signaling pathways .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate | Breast Cancer | Induction of apoptosis |

| Similar Difluoro Compounds | NSCLC | Inhibition of cell proliferation |

| Pyrimidinedione Derivatives | Glioma | Inhibition of BCAT 1 |

Antimicrobial Activity

In addition to its anticancer effects, Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate has shown potential antimicrobial properties. Similar compounds have been documented to possess significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

A notable study explored the effects of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate on MCF7 breast cancer cells. The compound was found to significantly increase p53 protein levels, leading to the activation of downstream targets such as p21 and BBC3/PUMA, which are crucial for cell cycle regulation and apoptosis induction . Another investigation reported that derivatives with similar structural features inhibited bacterial growth effectively in vitro, suggesting a broad-spectrum antimicrobial potential .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 4,4-difluorobut-2-enoic acid with ethanol under acidic conditions to form ethyl 4,4-difluorobut-2-enoate .

Benzamidation : Introduce the benzamido group via coupling with benzoyl chloride or a reactive benzamide derivative. Use anhydrous Na₂CO₃ in THF to facilitate the reaction, as demonstrated in analogous benzamido syntheses .

Stereochemical Control : Maintain the (Z)-configuration by optimizing reaction temperature (e.g., low temperatures to minimize isomerization) and using catalysts like DMAP. Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for vinyl proton signals (δ 5.8–6.5 ppm, integrating for 2H) and the ethyl ester quartet (δ 4.1–4.3 ppm, J ≈ 7 Hz).

- ¹⁹F NMR : Two equivalent fluorine atoms on C4 appear as a singlet (δ −100 to −110 ppm) .

- IR Spectroscopy : Confirm ester C=O (≈1730 cm⁻¹) and amide N-H (≈3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 267) and fragments (e.g., loss of ethyl group, m/z ≈ 239) validate the molecular formula .

Q. What purification strategies are optimal for isolating high-purity Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EA). Monitor fractions by TLC (Rf ≈ 0.3–0.4).

- Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystals. Purity is confirmed by sharp melting points (≈100–105°C) and consistent NMR data .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry and hydrogen bonding network of this compound?

- Methodological Answer :

Data Collection : Collect high-resolution (<1.0 Å) diffraction data using a single crystal (grown via slow evaporation in ethanol).

Structure Solution : Use SHELXD (direct methods) for phase determination and SHELXL for refinement. Anisotropic displacement parameters improve accuracy .

Visualization : Generate ORTEP diagrams (ORTEP-3) to visualize thermal ellipsoids and confirm the (Z)-configuration .

Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s notation) to classify motifs like N-H···O=C (amide-ester) or C-F···H interactions .

Q. How should researchers address conflicting NMR data (e.g., unexpected splitting or integration ratios)?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation (e.g., amide bond) causing signal splitting. Use variable-temperature NMR to observe coalescence.

- Impurity Identification : Compare experimental ¹⁹F NMR with DFT-calculated chemical shifts (e.g., Gaussian09).

- Cross-Validation : Confirm assignments via 2D NMR (HSQC, HMBC) and cross-reference with X-ray data .

Q. What mechanistic insights explain the reactivity of the fluorinated enoate moiety in nucleophilic additions?

- Methodological Answer :

- Electron-Withdrawing Effect : The difluoro group stabilizes the α,β-unsaturated ester, directing nucleophiles to the β-position.

- Stereoelectronic Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (LUMO localization at β-carbon).

- Experimental Validation : Perform Michael additions with organocuprates and analyze regioselectivity via ¹⁹F NMR .

Q. How do hydrogen bonding patterns influence crystal packing, and what implications do they have for material properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.